

Atg4B-IN-2 vs. NSC 185058: A Comparative Guide to Atg4B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

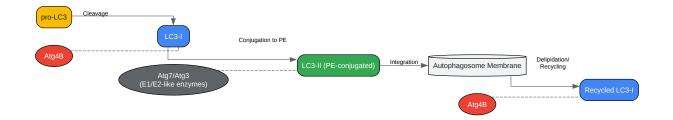
Compound of Interest		
Compound Name:	Atg4B-IN-2	
Cat. No.:	B10861317	Get Quote

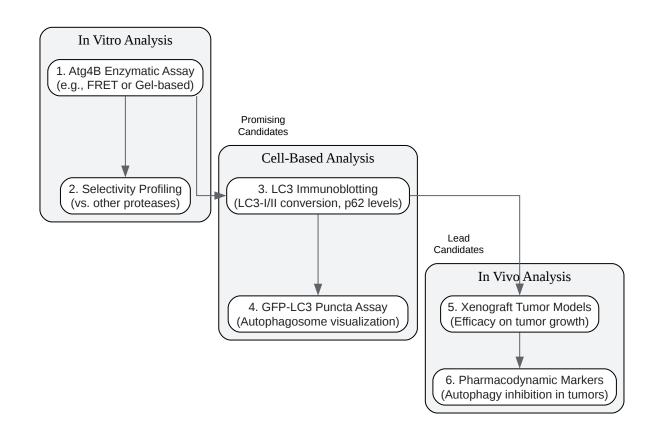
For researchers in autophagy, cancer, and neurodegenerative diseases, the cysteine protease Atg4B has emerged as a critical therapeutic target. Its central role in processing and delipidating LC3 proteins makes it a gatekeeper of autophagosome formation. Consequently, potent and specific inhibitors of Atg4B are invaluable tools for both basic research and drug development. This guide provides a detailed, data-driven comparison of two commercially available Atg4B inhibitors: **Atg4B-IN-2** and NSC 185058.

The Role of Atg4B in Autophagy

Autophagy is a cellular recycling process that begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with lysosomes for degradation. Atg4B is essential for two key steps in the maturation of autophagy-related protein 8 (ATG8) family members, such as LC3B. First, it proteolytically cleaves pro-LC3B to expose a C-terminal glycine, forming LC3-I. This form is then conjugated to phosphatidylethanolamine (PE) to create LC3-II, which is integrated into the autophagosome membrane. Second, Atg4B also deconjugates LC3-II from the membrane, recycling LC3 for subsequent rounds of autophagy. Inhibition of Atg4B disrupts these processes, leading to a blockade of autophagic flux.







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 To cite this document: BenchChem. [Atg4B-IN-2 vs. NSC 185058: A Comparative Guide to Atg4B Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861317#atg4b-in-2-vs-nsc-185058-which-is-a-better-atg4b-inhibitor]

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